N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine
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Overview
Description
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine is an organic compound that features a complex structure with multiple aromatic rings. This compound is notable for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. The presence of biphenyl and fluorenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling . These reactions often require the use of aryl halides and organometallic reagents under specific conditions, including the presence of a palladium catalyst, base, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production costs . Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of multiple aromatic rings, this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Nucleophilic Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, halogenated, oxidized, and reduced derivatives of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine. These derivatives can have varied applications depending on their specific chemical properties .
Scientific Research Applications
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the chemical modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected benzene rings, used in various industrial applications.
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: A related compound used in OLEDs and other electronic applications.
Uniqueness
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and optical properties. This makes it particularly valuable in advanced materials and electronic applications .
Properties
Molecular Formula |
C37H27N |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
9,9-diphenyl-N-(3-phenylphenyl)fluoren-1-amine |
InChI |
InChI=1S/C37H27N/c1-4-14-27(15-5-1)28-16-12-21-31(26-28)38-35-25-13-23-33-32-22-10-11-24-34(32)37(36(33)35,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-26,38H |
InChI Key |
MGRMCBQEOQBUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC4=C3C(C5=CC=CC=C45)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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